molecular formula C26H27NO B118402 (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 209414-09-5

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B118402
CAS No.: 209414-09-5
M. Wt: 369.5 g/mol
InChI Key: IHKDUDCDUKFOKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JWH-020 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

JWH-020 interacts with its targets, the CB1 and CB2 receptors, by binding to them. Its affinities for these receptors (128 and 205 nm, respectively) are significantly weaker than those of win 55,212-2 (189 and 028 nM, respectively) .

Biochemical Pathways

For instance, CB1 receptors in the central nervous system can modulate cardiac and vascular functions .

Pharmacokinetics

It has been suggested that jwh-020 may undergo biotransformation in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-020. For instance, the compound’s effects can be influenced by factors such as the user’s physiological state and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

JWH-020 interacts with the CB1 and CB2 receptors, with affinities of 128 nM and 205 nM, respectively . These interactions are significantly weaker than those of WIN 55,212-2 . The compound’s interaction with these receptors is part of its role in biochemical reactions.

Cellular Effects

The effects of (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone on cells and cellular processes have not been extensively studied. Given its interaction with CB1 and CB2 receptors, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to CB1 and CB2 receptors . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 020 involves the reaction of 1-heptyl-1H-indole-3-carboxylic acid with 1-naphthoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of JWH 020 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH 020 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • JWH 018
  • JWH 073
  • JWH 200
  • WIN 55,212-2

Comparison: JWH 020 is unique due to its weaker affinities for cannabinoid receptors compared to other synthetic cannabinoids. This characteristic makes it less potent and potentially less harmful, which is advantageous for certain research applications .

Properties

IUPAC Name

(1-heptylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDUDCDUKFOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016343
Record name JWH-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-09-5
Record name JWH-020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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